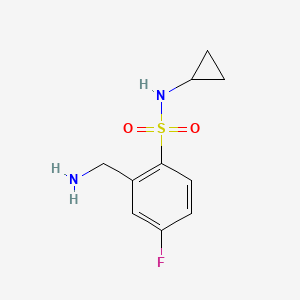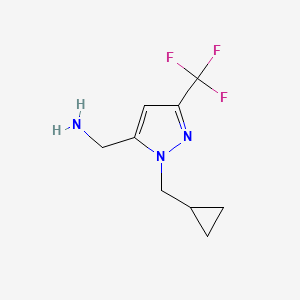
(1-(环丙基甲基)-3-(三氟甲基)-1H-吡唑-5-基)甲胺
描述
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H12F3N3 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属有机化学
该化合物中的三氟甲基基团可用于合成金属有机化合物,例如双(三氟甲基)锌和甲基(三氟甲基)锌。 这些化合物通过核磁共振方法鉴别,在金属有机化学研究中至关重要,金属有机化学在催化和材料科学中有着应用 .
生物活性亚结构研究
该化合物的结构包含生物活性亚结构,这些亚结构可用于设计新型甾醇脱甲基酶抑制剂 (DMIs)。 这些抑制剂在开发新型抗真菌剂方面很重要,因为它们通过靶向甾醇生物合成途径来抑制真菌生长 .
作用机制
Target of Action
Based on its structure, it might interact with proteins or enzymes that have affinity for its functional groups such as the trifluoromethyl group and the pyrazolyl group .
Mode of Action
Compounds with a trifluoromethyl group often undergo radical trifluoromethylation, which involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways that “(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine” affects. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in protein transport and localization .
生化分析
Biochemical Properties
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation . The cyclopropylmethyl group contributes to the compound’s stability and reactivity in biochemical environments . This compound interacts with enzymes such as cyclopropanases, which are involved in the biosynthesis of cyclopropane-containing natural products
Cellular Effects
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in cell proliferation, differentiation, and apoptosis. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, the compound’s effects on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux .
Molecular Mechanism
The molecular mechanism of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The trifluoromethyl group enhances the compound’s binding affinity to target enzymes, leading to enzyme inhibition or activation . The cyclopropylmethyl group contributes to the compound’s stability and reactivity, allowing it to interact with various biomolecules in the cellular environment . These interactions result in changes in gene expression and cellular function, which are crucial for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects . At higher doses, the compound may cause toxicity, leading to adverse effects on organ function and overall health . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its role in modulating key metabolic pathways . The trifluoromethyl group plays a significant role in the compound’s metabolic activity, influencing its interactions with metabolic enzymes
Transport and Distribution
The transport and distribution of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine within cells and tissues are critical for its biological activity . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions influence the compound’s accumulation and distribution within tissues, affecting its overall efficacy and potential therapeutic applications . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic contexts.
Subcellular Localization
The subcellular localization of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s interactions with biomolecules and its effects on cellular processes . Studies have shown that the compound can localize to the nucleus, mitochondria, and other organelles, influencing gene expression, cellular metabolism, and overall cell function .
属性
IUPAC Name |
[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-7(4-13)15(14-8)5-6-1-2-6/h3,6H,1-2,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIMSUMWSZXPKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


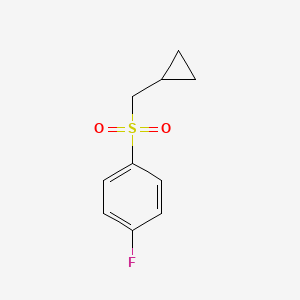
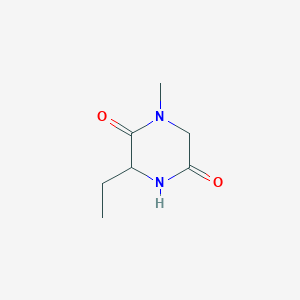
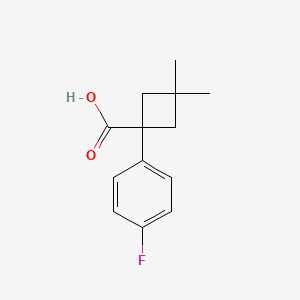
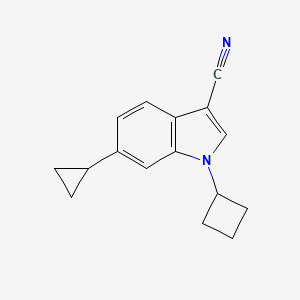
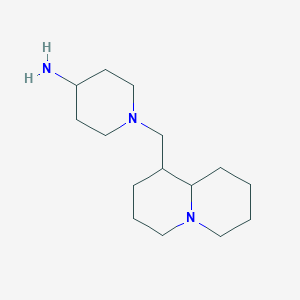
![1-[2-(Ethylsulfonyl)-5-methylphenyl]methanamine hydrochloride](/img/structure/B1469332.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)
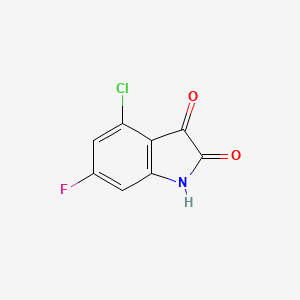

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)
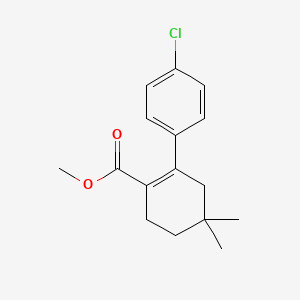
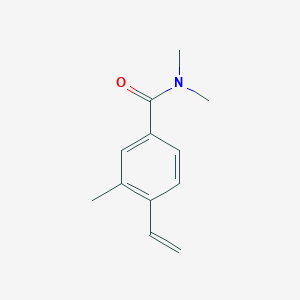
![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)
